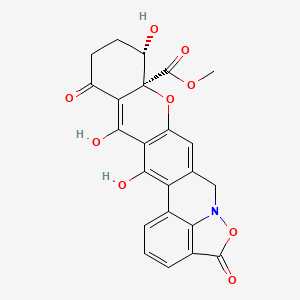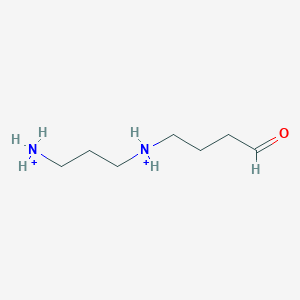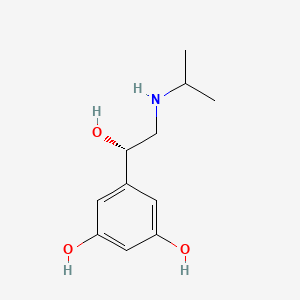![molecular formula C18H14ClFN6 B1263196 3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyl-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1263196.png)
3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyl-7-triazolo[4,5-d]pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyl-7-triazolo[4,5-d]pyrimidinamine is a member of triazolopyrimidines.
Applications De Recherche Scientifique
Structural Characterization
Crystal Structure Analysis : The compound's structural characterization has been a focus of research. For example, Velavan et al. (1997) and Kariuki et al. (2021) investigated the crystal structures of triazole derivatives, highlighting the planarity of the molecules and their stabilization by N-H...N hydrogen bonds, which are relevant for understanding the physical properties of compounds like 3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyl-7-triazolo[4,5-d]pyrimidinamine (Velavan, Sivakumar, Fun, Pathak, Jain, & Singh, 1997); (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Interactions and Stability : Boechat et al. (2014) analyzed different intermolecular interactions, such as N–H···N hydrogen bonds and π···π interactions, in triazolo[1,5-a]pyrimidine derivatives. These interactions are critical for understanding the compound's chemical stability and reactivity (Boechat, Pinheiro, Pinto, Silva, Wardell, & Wardell, 2014).
Synthesis and Characterization : Farag et al. (2012) and Moran (2003) discussed the synthesis and characterization of triazole derivatives, focusing on their preparation and structural features. This research is essential for developing methods to synthesize and manipulate compounds like this compound (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012); (Moran, 2003).
Potential Applications
Antimalarial Activity : Werbel et al. (1973) explored the antimalarial effects of triazolo[1,5-α]pyrimidines, providing insights into the potential medicinal applications of similar compounds (Werbel, Elslager, & Chu, 1973).
Herbicidal Activity : The herbicidal potential of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, related to this compound, was investigated by Moran (2003), highlighting their efficacy in controlling a broad spectrum of vegetation (Moran, 2003).
Anticancer Activity : Lu Jiu-fu et al. (2015) studied the anticancer properties of a similar pyrazolo[1,5-a]pyrimidin-7-amine derivative, suggesting the potential therapeutic applications of this compound in oncology (Lu Jiu-fu, Hong-guang, Hui, Jing-jing, Shan-shan, & Juan, 2015).
Propriétés
Formule moléculaire |
C18H14ClFN6 |
|---|---|
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C18H14ClFN6/c1-11-21-17(23-15-9-5-4-8-14(15)20)16-18(22-11)26(25-24-16)10-12-6-2-3-7-13(12)19/h2-9H,10H2,1H3,(H,21,22,23) |
Clé InChI |
SRSWDMHSNSVIHZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C2C(=N1)N(N=N2)CC3=CC=CC=C3Cl)NC4=CC=CC=C4F |
SMILES canonique |
CC1=NC(=C2C(=N1)N(N=N2)CC3=CC=CC=C3Cl)NC4=CC=CC=C4F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(6-chloro-1H-benzimidazol-2-yl)amino]benzoic acid](/img/structure/B1263113.png)
![4-[6-(1-Adamantyl)-7-hydroxy-2-naphthalenyl]benzoic acid](/img/structure/B1263114.png)











